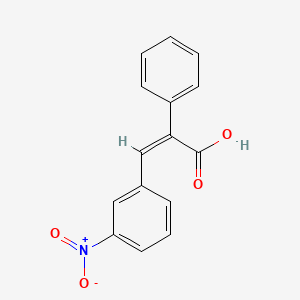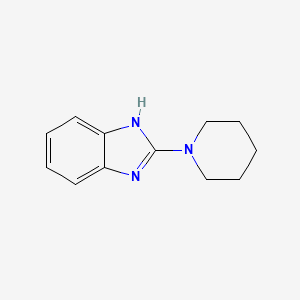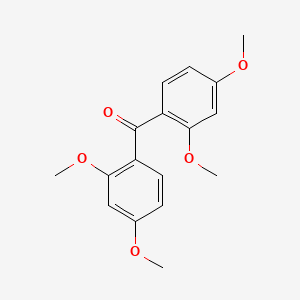
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is an organic compound known for its unique chemical structure and properties. This compound features a hydroxyl group attached to a phenol ring, with a methylcarbonimidoyl group at the ortho position relative to the hydroxyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol typically involves the reaction of 5-methylphenol with a suitable carbonimidoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-Hydroxy-C-methylcarbonimidoyl)phenol
- 4-(N-Hydroxy-C-methylcarbonimidoyl)phenylboronic acid
- 2-[5-(N-Hydroxy-C-methylcarbonimidoyl)thiophen-2-yl]acetonitrile
Uniqueness
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is unique due to the presence of both a hydroxyl group and a carbonimidoyl group on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Propiedades
Número CAS |
36380-97-9 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(7(2)10-12)9(11)5-6/h3-5,11-12H,1-2H3/b10-7- |
Clave InChI |
OKHFHYLUACAYPT-YFHOEESVSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=NO)C)O |
SMILES isomérico |
CC1=CC(=C(C=C1)/C(=N\O)/C)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(=NO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)






![8h-Indeno[1,2-c]thiophen-8-one](/img/structure/B1605656.png)


![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)

